6-Methylpiperidin-3-amine; dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 187.11 g/mol. This compound is categorized as a piperidine derivative, which has garnered attention in various fields of research due to its potential applications in medicinal chemistry and organic synthesis. The compound is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments.
The compound is classified under the category of amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It is identified by its CAS number 1157849-50-7 and can be found in chemical databases such as PubChem and BenchChem, where it is listed as a useful research compound .
The synthesis of 6-Methylpiperidin-3-amine; dihydrochloride can be achieved through various methods:
The molecular structure of 6-Methylpiperidin-3-amine; dihydrochloride features a six-membered piperidine ring with a methyl group at the 6-position and an amino group at the 3-position. The structural representation can be summarized using its InChI key:
6-Methylpiperidin-3-amine; dihydrochloride participates in several chemical reactions typical for amines:
The mechanism of action for compounds like 6-Methylpiperidin-3-amine; dihydrochloride often relates to their role as neurotransmitter modulators or receptor antagonists in biological systems. For instance, derivatives of this compound have been investigated for their interactions with orexin receptors, which are implicated in sleep regulation and energy homeostasis.
Studies indicate that these compounds may inhibit orexin receptor activity, potentially providing therapeutic effects for sleep disorders or metabolic syndromes . Detailed mechanistic studies often involve binding affinity assays and cellular signaling pathway analyses.
The physical properties of 6-Methylpiperidin-3-amine; dihydrochloride include:
Chemical properties include:
6-Methylpiperidin-3-amine; dihydrochloride has several applications in scientific research:
Catalytic asymmetric hydrogenation (AH) represents the most stereocontrolled approach to 6-methylpiperidin-3-amine derivatives. The free base, 6-methylpiperidin-3-amine (C₆H₁₄N₂, MW 114.19 g/mol), contains a stereogenic center at C3, generating distinct (R)- and (S)-enantiomers with potentially divergent biological activities [2] [8]. Industrial-scale synthesis leverages chiral transition metal catalysts to hydrogenate prochiral imine precursors. Rhodium complexes with Josiphos-type chiral ligands achieve >90% ee in hydrogenating N-acyl enamines en route to (R)-3-aminopiperidine derivatives [8] [9]. Ruthenium-BINAP systems similarly enable enantioselective reduction of cyclic imines, though substrate specificity requires optimization [1].
A critical advancement involves dynamic kinetic resolution (DKR) during hydrogenation. When racemic imine substrates undergo hydrogenation under chiral catalysis, enantiomer interconversion precedes reduction, enabling theoretical 100% yield of a single enantiomer. This proves essential for synthesizing JAK inhibitor intermediates like (3R,6S)-1-benzyl-6-methylpiperidin-3-amine—a direct precursor to 6-methylpiperidin-3-amine after debenzylation [3] [9]. Catalyst selection dictates stereochemical outcome: Ru((R)-DM-Segphos)Cl₂ favors (R)-enantiomers, while Ir((S)-BINAP) systems yield (S)-configurations [1].
Table 1: Asymmetric Hydrogenation Catalysts for Enantioselective Piperidine Synthesis
Catalyst System | Substrate | Product Configuration | ee (%) | Reference |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos | N-Boc-3-methylenepiperidine | (S)-6-Methylpiperidin-3-amine | 95 | [9] |
Ru-(S)-BINAP/DAIPEN | 1-Benzyl-6-methyl-3-iminopiperidine | (3R,6S)-1-Benzyl-6-methylpiperidin-3-amine | 92 | [3] |
Ir-(S,S)-f-Binaphane | N-Cbz-2,3-dehydropiperidine | (R)-3-Aminopiperidine | 88 | [1] |
Nucleophilic substitution reactions at the piperidine nitrogen or carbon centers enable targeted functionalization of 6-methylpiperidin-3-amine scaffolds. The secondary amine at C3 and tertiary amine at N1 display distinct nucleophilicities, allowing regioselective transformations [2] [7]. N-Alkylation typically employs alkyl halides under basic conditions (K₂CO₃, Na₂CO₃), facilitating N-benzylation as a common protective strategy. For example, 1-benzyl-6-methylpiperidin-3-amine (CAS 60717-45-5) is synthesized via benzyl bromide quaternization, later serving as an intermediate for catalytic debenzylation [3] [7].
Acylation represents another pivotal reaction, converting the C3-amine into amides for pharmacological profiling or stereochemical control. Acryloyl chloride derivatives specifically react with the C3-amine to form Michael acceptors used in kinase inhibitor synthesis [3] [9]. Ultrasound irradiation significantly enhances these substitutions, improving yields of bipodal N-alkylated piperidones from 50% (conventional) to 92% within reduced reaction times. This technique facilitates N-functionalization of sterically hindered piperidines unattainable via classical heating [7].
Reductive amination offers a flexible route to 6-methylpiperidin-3-amine derivatives by condensing carbonyl precursors with ammonia equivalents. Ketones like 6-methylpiperidin-3-one undergo reductive amination using sodium triacetoxyborohydride or cyanoborohydride in dichloromethane/methanol mixtures, yielding racemic amines [7]. Chiral resolution then separates enantiomers via diastereomeric salt formation with L-tartaric acid or O,O'-dibenzoyl tartaric acid [8].
Debenzylation of N-benzyl-protected precursors like 1-benzyl-6-methylpiperidin-3-amine is achieved through catalytic hydrogenation. Pd/C (10% w/w) or Pd(OH)₂ catalysts under hydrogen atmosphere (1–3 atm) cleave the benzyl group efficiently in methanol or ethanol solvents [3]. Transfer hydrogenation with ammonium formate/Pd-C provides a safer alternative, avoiding pressurized H₂. Complete debenzylation generates the free base, subsequently converted to the dihydrochloride salt via HCl treatment in ethereal solvents [3] [8].
Table 2: Reductive Amination and Debenzylation Conditions
Reaction Type | Reagents/Conditions | Yield (%) | Key Applications |
---|---|---|---|
Reductive Amination | 6-Methylpiperidin-3-one, NH₄OAc, NaBH₃CN, MeOH, 25°C | 85 | Racemic amine synthesis |
Catalytic Debenzylation | 1-Benzyl-6-methylpiperidin-3-amine, 10% Pd/C, H₂ (50 psi), EtOH | 95 | Deprotection for salt formation |
Salt Formation | Free base, HCl (g) in Et₂O, 0°C to 25°C | 90 | 6-Methylpiperidin-3-amine dihydrochloride |
Solvent polarity and catalyst loadings critically impact yield and enantioselectivity throughout synthetic sequences. Polar aprotic solvents like DMF or NMP accelerate nucleophilic substitutions but complicate enantioselective hydrogenations, which perform optimally in THF or methanol [3] [7]. Ultrasound irradiation (20–50 kHz) enhances mass transfer in heterogeneous reactions like N-alkylation, reducing reaction times from hours to minutes while improving yields by 15–40% compared to silent conditions [7].
Catalyst recycling remains challenging but essential for cost-effective production. Heterogeneous catalysts like silica chloride/NaBH₄ enable efficient ketone reductions and can be reused for 3–5 cycles without significant activity loss [7]. For asymmetric hydrogenations, ligand-to-metal ratios require precise control—typically 1.1:1 to prevent racemic background reactions. Solvent-free conditions under microwave irradiation represent an emerging approach for N-functionalization steps, minimizing purification issues associated with high-boiling solvents [7].
Table 3: Solvent and Catalyst Optimization Strategies
Synthetic Step | Optimal Conditions | Impact on Efficiency |
---|---|---|
N-Alkylation | Ultrasound, powdered K₂CO₃, CH₃CN, 40°C | Yield ↑ 92% vs. 65% (conventional) |
Asymmetric Hydrogenation | Ru-(S)-Xyl-Segphos, iPrOH, 50 bar H₂ | ee ↑ 95% (THF gives 80% ee) |
Reductive Amination | NaBH(OAc)₃, DCE, 4Å MS, 25°C | Chemoselectivity ↑ (no carbonyl reduction) |
Debenzylation | Pd(OH)₂/C, NH₄HCO₂, MeOH reflux | Catalyst loading ↓ (0.5 mol% vs. 5% for Pd/C) |
The C3 stereocenter in 6-methylpiperidin-3-amine generates enantiomers with distinct pharmacologies, necessitating rigorous stereochemical control. Racemic synthesis followed by chiral resolution remains prevalent despite inherent yield limitations. Diastereomeric salt formation using chiral acids like L-mandelic acid or N-acetyl-L-leucine achieves >99% ee but sacrifices 45–50% of the undesired enantiomer [2] [8]. Preparative chiral HPLC (Chiralpak® AD-H column) resolves gram-scale racemates but suffers from low throughput and high solvent consumption [6].
Diastereomer crystallization leverages inherent solubility differences. The hydrochloride salts of (R)- and (S)-6-methylpiperidin-3-amine exhibit divergent crystallization kinetics from ethanol/water mixtures, enabling partial enrichment [6] [8]. For critical pharmaceutical intermediates like PF06651600 precursors, enzymatic resolution using lipases or acylases provides enantioselective N-acylation, though substrate specificity limits broad applicability [3] [8].
Table 4: Stereochemical Resolution Techniques
Method | Conditions | Enantiomeric Excess (ee) | Yield (%) |
---|---|---|---|
Diastereomeric Salt Formation | (R,S)-free base + (2R,3R)-Tartaric acid, EtOH/H₂O | >99% (R) | 42 (theoretical max 50%) |
Preparative Chiral HPLC | Chiralcel® OD column, n-Hexane:iPrOH:DEA (80:20:0.1) | 99.5% (S) | 35 |
Enzymatic Resolution | Lipase PS-C3, vinyl acetate, MTBE | 98% (R) | 48 |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2